N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC11057219
Molecular Formula: C13H11N5O3S
Molecular Weight: 317.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N5O3S |
|---|---|
| Molecular Weight | 317.33 g/mol |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H11N5O3S/c1-8-6-10(18-21-8)15-11(19)7-22-13-17-16-12(20-13)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,18,19) |
| Standard InChI Key | BNGVNHGJCALDQH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the oxazole and oxadiazole rings, followed by their coupling with the pyridine moiety. Common methods include:
-
Condensation Reactions: For forming oxazole and oxadiazole rings.
-
Coupling Reactions: Such as Suzuki or Buchwald-Hartwig reactions for linking the pyridine group.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | High temperature, catalysts |
| 2 | Coupling | Palladium catalyst, ligands |
Potential Applications
Compounds with similar structures have been explored for various applications:
-
Pharmaceuticals: Due to their potential bioactivity, they may serve as leads for drug development.
-
Materials Science: Their unique structures can contribute to novel materials with specific properties.
| Application | Potential Use |
|---|---|
| Pharmaceuticals | Drug development |
| Materials Science | Novel materials |
Research Findings
While specific research findings on N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide are not available, studies on related compounds highlight their potential in biological assays and material properties. For instance, compounds with oxazole and oxadiazole rings have shown promising results in biological screenings, and their incorporation into materials can enhance stability and functionality.
| Compound Type | Biological Activity | Material Properties |
|---|---|---|
| Oxazole-based | Antimicrobial, anticancer | Stability, reactivity |
| Oxadiazole-based | Antiviral, antibacterial | Conductivity, optical |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume